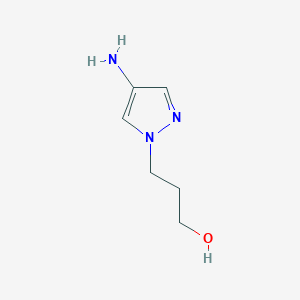

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminopyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYNEVYTYPHPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol (CAS 1249733-51-4)

Abstract

This technical guide provides a comprehensive overview of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure" known for its diverse biological activities. This document consolidates available physicochemical data, outlines plausible synthetic strategies, provides a predictive analysis of its spectral characteristics, and discusses its potential applications based on the established pharmacology of related aminopyrazole derivatives. It is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties.[1][2] The incorporation of an amino group onto the pyrazole ring further enhances its utility, providing a critical hydrogen bond donor/acceptor site that facilitates molecular recognition at biological targets.

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol (CAS 1249733-51-4) is a functionalized aminopyrazole that combines the pharmacologically significant aminopyrazole core with a flexible propan-1-ol side chain. This side chain introduces a hydroxyl group, another key site for hydrogen bonding, and provides a versatile linker for further chemical modification. These structural features make it an attractive starting material for fragment-based drug discovery (FBDD) and the construction of diverse chemical libraries aimed at various therapeutic targets.

Physicochemical and Structural Properties

A compound's physical and chemical properties are fundamental to its application in research and development, influencing everything from reaction conditions to bioavailability. The key identifying and physicochemical characteristics of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1249733-51-4 | [3] |

| IUPAC Name | 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol | [3] |

| Molecular Formula | C₆H₁₁N₃O | [4] |

| Molecular Weight | 141.17 g/mol | [3] |

| Canonical SMILES | NC1=CN(CCCO)N=C1 | [3] |

| InChI | InChI=1S/C6H11N3O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3,7H2 | [3] |

| InChI Key | SFYNEVYTYPHPBM-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Data

| Property | Value | Source & Notes |

| Purity | ≥95% | [3] (As provided by commercial suppliers) |

| LogP | -1.058 | [3] (Predicted value, indicates high hydrophilicity) |

| Hydrogen Bond Acceptors | 4 | [3] (Predicted) |

| Hydrogen Bond Donors | 2 | [3] (Predicted) |

| Fraction sp³ Carbons (Fsp3) | 0.5 | [3] (Indicates a degree of conformational flexibility) |

| Melting/Boiling Point | Not publicly available | Data not found in referenced literature. |

Synthesis and Spectroscopic Characterization

While specific, peer-reviewed synthetic procedures for 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol are not widely published, a logical and efficient synthetic route can be proposed based on established pyrazole chemistry.

Proposed Synthetic Workflow

A robust method for synthesizing substituted pyrazoles involves the alkylation of a pyrazole ring followed by functional group manipulation. A plausible pathway to the target compound starts with the readily available 4-nitropyrazole.

Caption: Proposed two-step synthesis of the target compound.

Experimental Causality:

-

N-Alkylation: The nitrogen at the N1 position of the pyrazole ring acts as a nucleophile. In the presence of a suitable base like potassium carbonate (K₂CO₃) to deprotonate the pyrazole N-H, it will attack the electrophilic carbon of 3-bromo-1-propanol in an Sₙ2 reaction. Dimethylformamide (DMF) is a common polar aprotic solvent for such reactions.

-

Nitro Group Reduction: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method for this transformation. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in an alcoholic solvent can also be employed.

Predictive Spectroscopic Analysis

No experimental spectra for this specific molecule are publicly available. However, a predictive analysis based on its structure and data from analogous compounds provides a strong indication of its expected spectroscopic signature.[5][6][7]

Caption: The molecule's key features and their relevance to drug design.

Areas of Opportunity:

-

Kinase Inhibitors: The aminopyrazole core is a known "hinge-binder" motif that can interact with the ATP-binding site of many protein kinases, which are critical targets in oncology and inflammation.

-

Fragment-Based Drug Discovery (FBDD): With a low molecular weight and multiple interaction points, this molecule is an ideal fragment for screening against protein targets. Hits can be elaborated by modifying the propanol linker.

-

Lead Optimization: The propanol tail provides a reactive handle for chemical modification, allowing for the rapid synthesis of analog libraries to explore structure-activity relationships (SAR). For instance, the hydroxyl group can be converted to an ether, ester, or replaced with other functional groups to fine-tune potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are paramount. The following recommendations are based on safety data for structurally related pyrazole compounds. [8][9] 5.1. Hazard Identification Based on analogous structures, 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol should be handled as a potentially hazardous substance with the following warnings:

-

H315: Causes skin irritation. [8]* H319: Causes serious eye irritation. [8]* H335: May cause respiratory irritation. [8] 5.2. Recommended Handling Protocol

-

Engineering Controls: All handling of solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. [8]2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield. [8] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use. [8] * Skin Protection: Wear a lab coat. Ensure all skin is covered. [8]3. Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [8] 5.3. Storage and Disposal

-

-

Storage: Store in a well-ventilated, dry place. Keep the container tightly closed. [8][10]* Disposal: Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations.

References

-

Tarıkoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Bhat, M. A., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

-

PubChem. 3-amino-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. 1H-Pyrazole-4-carboxamide, 3-amino-. Retrieved from [Link]

-

Trofimov, B. A., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

Turkish Journal of Pharmaceutical Sciences. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

-

PubChemLite. 3-(3-amino-1h-pyrazol-1-yl)propan-1-ol. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Retrieved from [Link]

-

ResearchGate. (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

-

Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Retrieved from [Link]

-

PubChem. alpha-amino-1H-pyrazole-1-propanoic acid. Retrieved from [Link]

-

ResearchGate. ChemInform Abstract: One-Pot, Three-Component Synthesis of 3-(5-Amino-1H-pyrazol-4-yl)-3- (2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. PubChemLite - 3-(3-amino-1h-pyrazol-1-yl)propan-1-ol (C6H11N3O) [pubchemlite.lcsb.uni.lu]

- 5. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

molecular weight and formula of pyrazole-propanol amine linkers

Executive Summary

The pyrazole-propanol amine (PPA) moiety is a privileged scaffold in medicinal chemistry, widely utilized in the design of kinase inhibitors, GPCR ligands (specifically

This guide provides the definitive physicochemical data for PPA derivatives, details the mechanistic causality of their synthesis via epoxide ring opening, and establishes a self-validating protocol for their generation and characterization.

Part 1: Structural Anatomy & Physicochemical Properties

The term "pyrazole-propanol amine" refers to a class of compounds rather than a single entity. The core scaffold consists of a pyrazole ring (

The most common configuration in drug discovery is the 1-(1H-pyrazol-1-yl)-3-aminopropan-2-ol scaffold, generated by the reaction of pyrazole nucleophiles with epichlorohydrin followed by amine lysis.

Molecular Weight & Formula Reference Table

The following table details the physicochemical properties of the core scaffold and its most common

| Derivative (R-Group) | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Calc)* | H-Bond Donors | H-Bond Acceptors |

| Core (Primary Amine) | 141.17 | -0.85 | 3 | 3 | |

| Methyl (-CH | 155.20 | -0.52 | 2 | 3 | |

| Isopropyl (-CH(CH | 183.25 | 0.24 | 2 | 3 | |

| Tert-butyl (-C(CH | 197.28 | 0.65 | 2 | 3 | |

| Phenyl (-C | 217.27 | 1.85 | 2 | 3 | |

| Piperazinyl Tail | 210.28 | -0.60 | 2 | 4 |

*LogP values are consensus estimates based on fragment contribution methods.

Structural Causality in Drug Design

-

The Hydroxyl Group: The secondary alcohol at C2 is not merely a spacer; it acts as a critical Hydrogen Bond Donor (HBD) often interacting with aspartate residues in kinase binding pockets (e.g., the "sugar pocket").

-

The Basic Amine: The terminal amine provides high water solubility and often forms salt bridges with acidic residues (Glu/Asp) in the target protein.

-

The Pyrazole Core: Acts as a bioisostere for phenyl or imidazole rings, offering

-

Part 2: Synthetic Routes & Mechanistic Causality

The synthesis of PPA linkers relies on the regioselective ring opening of an epoxide intermediate. This process is governed by steric hindrance and electronic effects.

Mechanism: Regioselective Epoxide Opening

The reaction proceeds via an

-

Step 1 (N-Alkylation): The pyrazole nitrogen (N1) attacks epichlorohydrin. Using a base (KOH/NaH) ensures the formation of the pyrazolate anion, which is a strong nucleophile.

-

Step 2 (Aminolysis): The resulting intermediate, 1-(oxiran-2-ylmethyl)-1H-pyrazole , is attacked by the amine.

-

Causality: Under basic/neutral conditions, the amine attacks the least hindered carbon (terminal CH

) of the epoxide, ensuring the formation of the secondary alcohol (propan-2-ol) rather than the primary alcohol.

-

Pathway Diagram

The following diagram illustrates the chemical logic flow from reagents to the final scaffold.

Figure 1: Synthetic pathway for Pyrazole-Propanol Amine scaffolds highlighting the regioselective SN2 attack.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of 1-(1H-pyrazol-1-yl)-3-(tert-butylamino)propan-2-ol. Scale: 10 mmol.

Reagents

-

Pyrazole (680 mg, 10 mmol)

-

Epichlorohydrin (1.85 g, 20 mmol) - Excess drives reaction to completion.

-

Potassium Hydroxide (KOH) (672 mg, 12 mmol)

-

Tert-butylamine (1.46 g, 20 mmol)

-

Solvents: Acetonitrile (ACN), Ethanol (EtOH).

Step-by-Step Methodology

Phase 1: Formation of the Epoxide Intermediate

-

Activation: Dissolve pyrazole (10 mmol) in ACN (20 mL). Add KOH (12 mmol) and stir at room temperature for 30 mins.

-

Why: Deprotonation creates the pyrazolate anion, increasing nucleophilicity.

-

-

Alkylation: Add epichlorohydrin (20 mmol) dropwise over 10 minutes.

-

Safety: Epichlorohydrin is a potential carcinogen. Use a fume hood.

-

-

Reflux: Heat to 60°C for 4-6 hours.

-

Validation Point 1 (TLC/LCMS): Check for disappearance of Pyrazole (

in 50% EtOAc/Hex). The product (epoxide) will appear as a higher -

Workup: Filter off KCl salts. Concentrate the filtrate to obtain the crude epoxide oil. Do not purify extensively; the epoxide is reactive.

Phase 2: Aminolysis (Ring Opening)

-

Reaction: Dissolve the crude epoxide in EtOH (15 mL). Add tert-butylamine (20 mmol).

-

Heating: Reflux at 75°C for 6 hours.

-

Causality: Heat is required to overcome the activation energy of the epoxide ring opening with a bulky amine like t-butylamine.

-

-

Validation Point 2 (NMR Check):

-

Take an aliquot.

-

Success Marker: Disappearance of epoxide protons (multiplets at

2.5–3.0 ppm). -

Appearance: New signals for the methine proton (-CH(OH)-) at

~4.0 ppm and the t-butyl singlet at

-

-

Purification: Evaporate volatiles. Dissolve residue in 1N HCl (aqueous), wash with ether (removes unreacted organic neutrals), then basify aqueous layer with NaOH to pH 12. Extract with DCM.

-

Logic: This Acid-Base extraction isolates only the basic amine product, removing non-basic impurities.

-

Part 4: Validation & QC Workflow

To ensure scientific integrity, the synthesized linker must undergo a rigorous characterization workflow.

Figure 2: Quality Control workflow ensuring the isolation of the correct regioisomer.

Analytical Standards

-

Mass Spectrometry: Expect

peak at MW + 1. (e.g., for t-butyl derivative, -

NMR Regiochemistry: The signal for the

attached to the pyrazole (N-CH2) should appear as a doublet or doublet of doublets around 4.1-4.3 ppm. If the amine attacked the wrong carbon (rare), the shift would differ significantly.

References

-

Khan, A. (2024).[3] Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.

-

Fustero, S., et al. (2012). Enantioselective synthesis of

-pyrazole-substituted alcohols through an asymmetric ring-opening reaction of meso-epoxides. Journal of Organic Chemistry / PubMed. -

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2769527, 3-(propan-2-yl)-1h-pyrazol-5-amine.

-

Chemistry Steps. (2023). Epoxide Ring-Opening Reactions: Mechanism and Regioselectivity.

Sources

Technical Guide: Bifunctional Pyrazole Building Blocks for Medicinal Chemistry

The following technical guide details the strategic application, synthesis, and utility of bifunctional pyrazole building blocks in modern medicinal chemistry.

Executive Summary: The Pyrazole Advantage

The pyrazole ring (

This guide focuses on the regiocontrolled synthesis and application of these blocks, specifically addressing the challenge of

Structural Dynamics & Tautomerism

Before designing a synthesis, one must understand the inherent flux of the pyrazole core. Unsubstituted pyrazoles exist in a tautomeric equilibrium (

-

Impact on Binding: In kinase inhibitors, the pyrazole often acts as a bidentate ligand, donating a hydrogen bond via

and accepting one via -

Impact on Synthesis: The major challenge in utilizing bifunctional pyrazoles is controlling regioselectivity during

-alkylation. The "pyrrole-like" nitrogen (

Visualization: Tautomerism & Reactivity Logic

The following diagram illustrates the tautomeric shift and the resulting regiochemical outcomes during alkylation.

Caption: Mechanistic flow of pyrazole tautomerism leading to regioisomeric mixtures during N-alkylation.

Key Building Block: 4-Bromo-1H-pyrazol-3-amine

Among bifunctional blocks, 4-bromo-1H-pyrazol-3-amine is a "workhorse" scaffold.[1] It offers three distinct vectors for diversification:

-

C3-Amine: Nucleophilic handle for amidation or urea formation.

-

C4-Bromide: Electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

N1-Nitrogen: Site for scaffold decoration or solubility-enhancing group attachment.

Validated Synthetic Protocol

Objective: Synthesis of 4-bromo-1H-pyrazol-3-amine from 3-aminopyrazole. Rationale: Direct bromination is preferred over de novo ring synthesis for scalability and cost-efficiency.

Reagents:

- -pyrazol-3-amine (Starting Material)[1]

- -Bromosuccinimide (NBS) (Brominating agent)[1]

-

Dichloromethane (DCM) or Acetonitrile (ACN) (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve

-pyrazol-3-amine (1.0 eq) in anhydrous DCM (0.5 M concentration). Cool the solution to -

Addition: Dissolve NBS (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the pyrazole mixture over 30 minutes. Note: Protect from light to inhibit radical side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The product typically precipitates as a hydrobromide salt or remains in solution depending on concentration.

-

Workup:

-

Wash the organic layer with saturated

(2x) to remove succinimide byproduct and residual acid. -

Wash with brine (1x), dry over

, and filter.

-

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM).

-

Validation:

should show loss of the C4 proton signal (typically a singlet around

Strategic Regiocontrol in Library Synthesis

A common failure mode in pyrazole chemistry is the formation of inseparable regioisomers during

The "Semman" Problem

When alkylating a 3-substituted pyrazole, you obtain a mixture of 1,3- and 1,5-isomers.

-

1,3-isomer: Generally thermodynamically favored and formed when steric bulk is minimized.

-

1,5-isomer: Often required for specific kinase binding pockets but harder to access via direct alkylation.

Solution: Regioselective Synthesis via Cyclization

Instead of alkylating an existing pyrazole, use hydrazine condensation to build the ring with the substituent already in place.

Protocol (1,5-Regioselective):

-

React an

-alkynic ketone or a 1,3-diketone with a monosubstituted hydrazine (e.g., Methylhydrazine). -

Mechanism: The more nucleophilic nitrogen of the hydrazine (the

) attacks the most electrophilic carbon (usually the carbonyl). -

Result: This locks the regiochemistry early, avoiding the separation of isomers later [2].

Advanced Application: Pyrazoles in PROTAC Linkers

Bifunctional pyrazoles are increasingly used in PROTACs (Proteolysis Targeting Chimeras) as rigid linkers that improve cell permeability compared to flexible PEG chains.

Visualization: PROTAC Assembly Workflow

This diagram depicts the convergent synthesis of a PROTAC using a bifunctional pyrazole core to link an E3 ligase ligand (e.g., Thalidomide) and a Target Protein ligand.

Caption: Convergent synthesis of a PROTAC utilizing a bifunctional pyrazole linker for rigidity.

Data Summary: Common Bifunctional Pyrazoles

The table below compares commercially available bifunctional pyrazole blocks suitable for medicinal chemistry campaigns.

| Building Block | CAS Number | Functionality A | Functionality B | Key Application |

| 4-Bromo-1H-pyrazol-3-amine | 146941-72-2 | Kinase Inhibitor Core | ||

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | 6994-25-8 | Peptidomimetics | ||

| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 761446-44-0 | Suzuki Coupling Partner | ||

| 3,5-Dimethyl-4-iodopyrazole | 15802-80-9 | Fragment Linking |

References

-

Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. (2023).

-

Regioselective Synthesis of Functionalized Pyrazoles. Organic & Biomolecular Chemistry. (2021).

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. (2023).

-

Current Strategies for the Design of PROTAC Linkers. Journal of Hematology & Oncology. (2020).

-

4-Bromo-1H-pyrazol-3-amine Protocol. BenchChem. (n.d.).

Sources

Technical Guide: The 4-Amino-1-Hydroxypropyl Pyrazole Scaffold in Drug Discovery

Executive Summary

The 4-amino-1-hydroxypropyl pyrazole scaffold represents a highly specialized subclass of the "privileged" 4-aminopyrazole architecture. Widely utilized in oncology and inflammation therapeutics, this scaffold serves as a critical hinge-binding motif in kinase inhibitor design (e.g., JAK, CDK, and Aurora kinases).

While the pyrazole core provides the necessary aromaticity for

This guide details the structural rationale, regioselective synthesis, and medicinal chemistry applications of this scaffold.[1]

Part 1: Structural Rationale & Pharmacophore Mapping

The "Hinge Binder" Concept

In ATP-competitive inhibition, the 4-aminopyrazole moiety mimics the adenine ring of ATP.

-

C4-Amino Group: Acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu residue in CDKs).

-

N2-Nitrogen: Acts as a hydrogen bond acceptor for the backbone amide NH.

-

N1-Hydroxypropyl Tail: Projects into the solvent-exposed region or the ribose-binding pocket, modulating physicochemical properties without disrupting the core binding mode.

Physicochemical Optimization (The Hydroxypropyl Advantage)

Unsubstituted aminopyrazoles often suffer from poor solubility and rapid metabolic clearance. The addition of a 3-hydroxypropyl chain at the N1 position addresses these failures:

| Property | Effect of N1-Hydroxypropyl Substitution | Mechanism |

| Solubility | Significant Increase | Introduction of polar hydroxyl group disrupts crystal lattice energy and increases solvation. |

| LogP | Reduction (0.5 - 1.0 units) | Lowers lipophilicity, reducing non-specific binding and improving free fraction in plasma. |

| Synthetic Utility | High | The terminal -OH is a "soft" handle, convertible to halides or tosylates for macrocyclization strategies. |

Part 2: Synthetic Pathways & Regioselectivity[2]

The primary challenge in synthesizing 4-amino-1-substituted pyrazoles is regioselectivity . Direct alkylation of 4-nitropyrazole often yields a mixture of N1 and N2 isomers, which are difficult to separate.

The Regioselectivity Challenge

-

Pathway A (Direct Alkylation): Reaction of 4-nitropyrazole with 3-bromo-1-propanol.

-

Risk: Steric and electronic factors often lead to ~60:40 mixtures of N1:N2 isomers.

-

-

Pathway B (Cyclocondensation - Recommended): Reaction of a hydrazine derivative with an enaminone. This approach locks the regiochemistry before ring closure.

Workflow Visualization

The following diagram illustrates the superior Cyclocondensation route compared to the flaw-prone Direct Alkylation.

Figure 1: Regioselective synthesis workflow favoring the cyclocondensation route to avoid isomeric mixtures.

Part 3: Experimental Protocols

Protocol: Regioselective Synthesis of 4-Amino-1-(3-hydroxypropyl)-1H-pyrazole

Note: This protocol utilizes a nitro-reduction strategy post-cyclization for amine protection.

Reagents:

-

Ethyl 2-cyano-3-ethoxyacrylate (Enaminone precursor)

-

3-hydrazinopropan-1-ol dihydrochloride

-

Triethylamine (Et3N)

-

Ethanol (EtOH)

-

Palladium on Carbon (Pd/C), Hydrogen gas (

)

Step-by-Step Methodology:

-

Cyclization (Pyrazolone formation):

-

Dissolve ethyl 2-cyano-3-ethoxyacrylate (10 mmol) in EtOH (50 mL).

-

Add 3-hydrazinopropan-1-ol dihydrochloride (11 mmol) and Et3N (25 mmol) dropwise at 0°C.

-

Reflux the mixture for 4 hours. Monitor by TLC (5% MeOH in DCM).

-

Mechanism:[1][2] The hydrazine attacks the ethoxy vinyl carbon (Michael addition-elimination) followed by intramolecular cyclization onto the nitrile or ester.

-

Concentrate in vacuo and purify via flash chromatography to obtain the 4-cyano or 4-nitro intermediate.

-

-

Functional Group Transformation (Nitro/Cyano to Amine):

-

Dissolve the intermediate (5 mmol) in MeOH (30 mL).

-

Add 10% Pd/C (10 wt%).

-

Stir under

atmosphere (balloon pressure) for 12 hours at RT. -

Filter through Celite to remove catalyst.

-

-

Isolation:

-

Evaporate solvent to yield the crude 4-amino-1-(3-hydroxypropyl)pyrazole as a viscous oil or low-melting solid.

-

Validation:

NMR should show a triplet at

-

Protocol: Kinase Inhibition Assay (FRET-based)

To validate the scaffold's efficacy as a hinge binder (e.g., against JAK2).

-

Preparation: Prepare 3x serial dilutions of the synthesized pyrazole in DMSO.

-

Enzyme Mix: Combine JAK2 enzyme (0.5 nM final), peptide substrate (e.g., ULight-JAK-1), and reaction buffer (50 mM HEPES pH 7.5, 10 mM

). -

Reaction:

-

Add 10

L of compound solution to 384-well plate. -

Add 10

L of Enzyme Mix. Incubate 15 min. -

Add 10

L of ATP (at -

Incubate 60 min at RT.

-

-

Detection: Add Eu-labeled anti-phosphotyrosine antibody. Read TR-FRET signal (Ex 320nm / Em 665nm).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Part 4: Medicinal Chemistry Applications[1][4][5][6][7][8][9][10][11]

Case Study: JAK/STAT Pathway Inhibition

In the development of JAK inhibitors (like Ruxolitinib analogs), the 4-aminopyrazole core is essential.[3]

-

Structure-Activity Relationship (SAR):

-

C3/C5 Positions: Bulky substituents here (e.g., t-butyl, phenyl) control the "gatekeeper" residue interactions.

-

N1-Tail: The hydroxypropyl group prevents the compound from becoming too lipophilic (

), which is a common cause of CYP450 inhibition and hERG toxicity. -

Selectivity: Modifying the length of the hydroxyalkyl chain (ethyl vs. propyl) can fine-tune selectivity between JAK1 and JAK2 by exploiting subtle differences in the solvent-front region.

-

Pathway Visualization: JAK-STAT Signaling

The following diagram depicts the downstream effects of inhibiting JAK kinases with the pyrazole scaffold.

Figure 2: Mechanism of action showing the pyrazole scaffold blocking JAK-mediated STAT phosphorylation.[3]

References

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: Journal of Organic Chemistry (ACS). URL:[Link]

-

Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Source: Future Medicinal Chemistry (PubMed). URL:[Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase (JNK) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[4] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]

- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Handling of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol

[1]

Part 1: Executive Summary & Physicochemical Context[1]

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol is a polar, heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and coordination complexes.[1] Its structure features a pyrazole core substituted at the N1 position with a propanol chain and at the C4 position with a primary amine.[2]

Unlike lipophilic drug candidates that struggle in aqueous media, this compound exhibits significant hydrophilic character.[2] However, its amphoteric nature (containing both basic nitrogen sites and hydrogen-bond donors) requires specific handling to prevent experimental artifacts such as pH-dependent precipitation or oxidative degradation.[1]

Key Physicochemical Metrics (Calculated)

| Property | Value | Implication for Solubility |

| Molecular Weight | 141.17 g/mol | Low MW favors rapid dissolution kinetics.[1][2] |

| LogP (Octanol/Water) | ~ -1.06 | Highly Hydrophilic. Preferentially partitions into aqueous phases over lipids.[2] |

| H-Bond Donors | 2 (-NH₂, -OH) | Strong interaction with protic solvents (Water, MeOH). |

| H-Bond Acceptors | 3 (N, O) | Facilitates solvation in polar aprotic solvents (DMSO). |

| pKa (Estimated) | ~2.5 (Pyrazole N) | Weakly basic; solubility may increase significantly at pH < 2.[2] |

Part 2: Solubility Analysis

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Excellent Solvent (Recommended for Stock Solutions)

DMSO is the gold-standard solvent for this compound.[1][2] The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the primary amine (-NH₂) and the hydroxyl group (-OH), while the methyl groups interact with the hydrophobic propyl linker.

-

Solubility Limit: Typically >100 mM (approx. >14 mg/mL).[2]

-

Mechanism: Dipole-dipole interactions and H-bonding disrupt the crystal lattice efficiently.[1][2]

-

Application: Ideal for preparing 10 mM or 100 mM master stock solutions for high-throughput screening (HTS).[1][2]

Critical Note: While soluble, 4-aminopyrazoles are electron-rich and prone to oxidation.[1] DMSO stocks should be stored under inert gas (Nitrogen/Argon) at -20°C to prevent the formation of colored oxidation products (azo/azoxy dimers).

Solubility in Water

Status: Moderate to High (pH Dependent) [3]

With a negative LogP (-1.06), the compound is inherently water-soluble.[1] However, the crystal lattice energy of the solid state can impede rapid dissolution at neutral pH.[2]

-

Neutral pH (pH 7): Moderate solubility.[2] The propyl chain introduces some hydrophobicity, but the hydroxyl and amine groups counteract this.[2]

-

Acidic pH (pH < 4): High solubility. Protonation of the pyrazole nitrogen or the exocyclic amine (though less basic) introduces a positive charge, drastically increasing solvation enthalpy.

-

Buffer Compatibility: Compatible with PBS and HEPES, though high salt concentrations (>150 mM NaCl) may slightly reduce saturation limits due to the "salting-out" effect.

Part 3: Experimental Workflows

Workflow 1: Master Stock Preparation (DMSO)

This protocol ensures a self-validating system where concentration accuracy is verified before use.[2]

-

Weighing: Weigh approx. 14.1 mg of solid into a tared, amber glass vial (to protect from light).

-

Solvation: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Dissolution: Vortex for 30 seconds. If solid persists, sonicate at 40 kHz for 5 minutes.

-

Validation: Solution must be optically clear with no Tyndall effect (scattering of laser light).[2]

-

-

Storage: Aliquot into single-use vials, purge with Argon, and freeze at -20°C.

Workflow 2: Aqueous Solubility Determination (Saturation Shake-Flask)

Do not rely on visual estimates.[1][2] Use this quantitative method to determine the exact solubility limit in your specific buffer.[2]

Step-by-Step Protocol:

-

Supersaturation: Add excess solid (e.g., 50 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a microcentrifuge tube.

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification:

Workflow 3: Serial Dilution Logic (Avoiding "Crash Out")

When transferring from DMSO stock to aqueous assay media, follow this logic to prevent precipitation.

Figure 1: Stepwise dilution strategy to mitigate local supersaturation and precipitation events.

Part 4: Troubleshooting & Best Practices

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Solution turns yellow/brown | Oxidation of the 4-amino group.[1][2] | Prepare fresh stock; use antioxidants (e.g., 1 mM DTT) if assay permits.[2] |

| Precipitation upon water addition | "Crash out" due to hydrophobic effect on the propyl linker.[2] | Use the Stepwise Dilution method (Fig 1).[2] Ensure DMSO concentration < 0.5% in final assay if possible.[2] |

| Inconsistent biological data | Compound aggregation forming colloidal false positives.[2] | Add 0.01% Triton X-100 to the assay buffer to disrupt promiscuous aggregates.[2] |

Stability Warning

The 4-aminopyrazole moiety is chemically reactive.[1][2][4] It can undergo:

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 53394879, 3-(4-Amino-1H-pyrazol-1-yl)propan-1-ol. Retrieved February 13, 2026, from [Link]

-

Elnagdi, M. H., et al. (1983).[2][5] Chemistry of 3(5)-aminopyrazoles. Heterocycles, 20(12), 2437-2470. (Contextual grounding for aminopyrazole reactivity).

-

Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Basis for LogP solubility prediction).[2]

Sources

- 1. 5334-31-6|3-Amino-1H-pyrazole-4-carboxamide|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. download.basf.com [download.basf.com]

- 5. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the pKa Values of 4-Aminopyrazole Nitrogen Atoms

Abstract

The 4-aminopyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a diverse array of bioactive compounds. The ionization state of its constituent nitrogen atoms, governed by their respective pKa values, is a critical determinant of molecular properties such as solubility, membrane permeability, and target binding affinity. This technical guide provides a comprehensive analysis of the acid-base characteristics of 4-aminopyrazole. We will explore the theoretical underpinnings of its acidity and basicity, present relevant quantitative data, and detail robust experimental and computational methodologies for pKa determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this vital heterocyclic motif.

Theoretical Framework: Acidity and Basicity in the 4-Aminopyrazole System

The pyrazole ring is an amphoteric heterocycle, meaning it possesses both acidic and basic properties.[1] This duality arises from its two distinct nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2).[2] The introduction of an amino group at the C4 position profoundly modulates these intrinsic properties through powerful electronic effects.

The Fundamental Pyrazole Core

In an unsubstituted pyrazole ring:

-

The Basic Center (N2): The nitrogen at position 2 is sp²-hybridized and possesses a lone pair of electrons in an sp² orbital, perpendicular to the aromatic π-system. This lone pair is not involved in aromaticity and is readily available for protonation, making N2 the primary basic site.[2] The pKa of the conjugate acid of pyrazole is approximately 2.5, indicating it is a weak base.[3]

-

The Acidic Center (N1-H): The nitrogen at position 1 is also sp²-hybridized, but its lone pair is part of the 6π electron aromatic system. Consequently, the N1-H proton is acidic and can be removed by a base. The pKa for this deprotonation in pyrazole is approximately 14.2 in water.

Annular Tautomerism

A key feature of N-unsubstituted pyrazoles is annular prototropic tautomerism, a rapid equilibrium where the N1-H proton migrates to the N2 position. This process renders the N1 and N2 atoms chemically equivalent over time in solution, although they exist as distinct tautomers.[1]

Caption: Annular tautomerism in 4-aminopyrazole.

Electronic Influence of the 4-Amino Substituent

The 4-amino group is a potent electron-donating group (EDG) primarily through its positive mesomeric (+M) or resonance effect. This donation of electron density into the pyrazole ring significantly alters the pKa values of all three nitrogen atoms.

-

Impact on Ring Basicity (pKa of N2-H⁺): The +M effect of the amino group increases the electron density throughout the aromatic ring, most notably at the pyridine-like N2 atom. This enhanced electron density makes N2 a stronger Lewis base, more readily accepting a proton. Therefore, the pKa of the conjugate acid of 4-aminopyrazole is expected to be significantly higher (more basic) than that of unsubstituted pyrazole (~2.5).

-

Impact on Ring Acidity (pKa of N1-H): The donation of electron density from the amino group destabilizes the negative charge formed upon deprotonation of the N1-H proton. This makes the proton less likely to dissociate. Consequently, the pKa for the deprotonation of the N1-H in 4-aminopyrazole is expected to be higher (less acidic) than that of unsubstituted pyrazole (~14.2).

-

Basicity of the Exocyclic Amino Group (pKa of C4-NH₃⁺): While the amino group is inherently basic, its direct attachment to the aromatic pyrazole ring allows its lone pair to be delocalized. This resonance stabilization significantly reduces its availability for protonation. In nearly all cases, protonation will preferentially occur at the more basic endocyclic N2 atom before the exocyclic amino group. One study, however, suggests that while 3- and 5-aminopyrazoles protonate at N2, 4-aminopyrazoles may protonate on the exocyclic amino group.[4] This highlights the nuanced interplay of electronic effects and the importance of experimental verification.

Quantitative pKa Data

While extensive databases exist for many heterocycles, a precise, experimentally verified aqueous pKa value for 4-aminopyrazole is not readily found in seminal literature. However, based on the principles outlined above, we can establish a robust framework using pyrazole as a reference point.

| Ionizable Group | Analyte | pKa Value (in H₂O) | Expected Shift for 4-Aminopyrazole | Rationale |

| Ring Nitrogen (Basicity) | Pyrazole (Conjugate Acid) | ~2.5[3] | Increase (pKa > 2.5) | The electron-donating 4-NH₂ group increases the basicity of the N2 atom. |

| Ring Nitrogen (Acidity) | Pyrazole (N1-H) | ~14.2 | Increase (pKa > 14.2) | The electron-donating 4-NH₂ group destabilizes the resulting pyrazolate anion, making the N1-H less acidic. |

| Exocyclic Nitrogen (Basicity) | Aniline (Conjugate Acid) | ~4.6 | Variable | Basicity will be low due to aromaticity, but likely less basic than the ring N2. Direct comparison is complex. |

Methodologies for pKa Determination

Accurate pKa determination is paramount for building reliable structure-activity relationships (SAR). Both experimental and computational methods provide invaluable, complementary data.

Experimental Protocol: pKa Determination by ¹H NMR Spectroscopy

Principle: The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Protonation or deprotonation of a nearby functional group alters this environment, causing a predictable change in the chemical shifts of adjacent protons. By monitoring these shifts as a function of pH, a titration curve can be generated, from which the pKa can be extracted as the inflection point.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precise amount of 4-aminopyrazole (~5-10 mg) in D₂O containing a small, fixed concentration of an internal standard (e.g., DSS or TSP).

-

Initial pH Measurement: Calibrate a pH meter specifically for D₂O measurements (pD = pH_reading + 0.4). Measure the initial pD of the sample solution.

-

Titration & Data Acquisition:

-

Acquire a baseline ¹H NMR spectrum of the initial solution.

-

Add microliter aliquots of a suitable acid (e.g., 0.1 M DCl in D₂O) or base (e.g., 0.1 M NaOD in D₂O).

-

After each addition, thoroughly mix the solution, measure the pD, and acquire a new ¹H NMR spectrum.

-

Continue this process until a pH range of at least 2 pKa units above and below the expected pKa has been covered.

-

-

Data Analysis:

-

For each spectrum, determine the chemical shift of a proton on the pyrazole ring that shows a significant change upon ionization (e.g., H3 or H5).

-

Plot the chemical shift (δ) versus the measured pD.

-

Fit the resulting data to the Henderson-Hasselbalch equation adapted for chemical shifts: δ_obs = (δ_A * 10^(pD-pKa) + δ_HA) / (10^(pD-pKa) + 1) where δ_obs is the observed shift, δ_A is the shift of the basic form, and δ_HA is the shift of the acidic form.

-

The pKa is the value at the inflection point of the resulting sigmoidal curve.

-

Caption: Experimental workflow for pKa determination via NMR.

Computational Protocol: pKa Prediction via DFT

Principle: The pKa can be calculated from the Gibbs free energy of the dissociation reaction (HA ⇌ A⁻ + H⁺) or the protonation reaction (B + H⁺ ⇌ BH⁺). Quantum mechanical methods, particularly Density Functional Theory (DFT), coupled with a continuum solvation model, can provide accurate free energy values.

Step-by-Step Methodology:

-

Structure Preparation: Build the 3D structures of the relevant species (e.g., for basicity: neutral 4-aminopyrazole and its N2-protonated conjugate acid).

-

Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each species in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). Confirm that the optimized structures are true minima (no imaginary frequencies).

-

Aqueous-Phase Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation for each species using a continuum solvation model (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD) to simulate an aqueous environment.

-

Free Energy Calculation: The Gibbs free energy in solution (G_sol) is calculated as: G_sol = E_gas_opt + G_corr + ΔG_solv where E_gas_opt is the optimized electronic energy in the gas phase, G_corr is the thermal correction to Gibbs free energy from the frequency calculation, and ΔG_solv is the free energy of solvation from the PCM/SMD calculation.

-

pKa Calculation: Calculate the change in Gibbs free energy (ΔG_sol) for the protonation reaction. The pKa is then calculated using the relation: pKa = ΔG_sol / (2.303 * RT) This requires a calibrated value for the solvation free energy of the proton (ΔG_solv(H⁺)), which is specific to the theoretical method used.

Caption: Computational workflow for pKa prediction via DFT.

Conclusion

The 4-aminopyrazole moiety possesses a rich and tunable acid-base chemistry. Its ionization behavior is dominated by the basic, pyridine-like N2 atom and the acidic, pyrrole-like N1-H proton. The introduction of the 4-amino group serves to increase the basicity of N2 and decrease the acidity of N1-H through a powerful electron-donating resonance effect. Understanding these principles is essential for predicting and optimizing the physicochemical properties of drug candidates. The complementary experimental and computational workflows detailed herein provide a robust toolkit for the precise characterization of these pKa values, empowering rational drug design and development.

References

-

National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

-

Elguero, J., et al. (2003). Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism. The Journal of Organic Chemistry, 68(23), 8831-7. Available at: [Link]

- Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems. Italian Society of Chemistry.

-

PubChem. (n.d.). Pyrazole. National Center for Biotechnology Information. Available at: [Link]

-

Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available at: [Link]

-

Barata-Vallejo, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 39. Available at: [Link]

-

ResearchGate. (2018). Examined amines and pKa values for their conjugate acids. Available at: [Link]

-

University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available at: [Link]

-

ACS Publications. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Journal of the American Chemical Society. Available at: [Link]

-

Elguero, J., et al. (1996). On the relationships between basicity and acidity in azoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Available at: [Link]

-

Angeli, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 668. Available at: [Link]

-

Chem-Impex International. (n.d.). 4-Amino-1H-pyrazole. Available at: [Link]

-

Yakovleva, E. S., et al. (2012). Deprotonation of pyrazole and its analogs by aqueous copper acetate in the presence of triethylamine. Russian Journal of Inorganic Chemistry, 57(2), 182-187. Available at: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). 1H-pyrazol-4-amine. National Center for Biotechnology Information. Available at: [Link]

-

Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1189-1191. Available at: [Link]

Sources

hydrogen bond donor acceptor count for pyrazole amino alcohols

Title: The Chameleon Effect: Decoding Hydrogen Bond Donor/Acceptor Counts in Pyrazole Amino Alcohols Subtitle: A Technical Guide to Tautomerism, Intramolecular Bonding, and Permeability Optimization

Executive Summary

In modern drug discovery, particularly within kinase and GPCR programs, the pyrazole amino alcohol scaffold represents a privileged but deceptive chemical space. While Lipinski’s Rule of 5 (Ro5) provides a baseline for oral bioavailability, it often fails to account for the dynamic behavior of this scaffold.

This guide addresses the discrepancy between calculated and effective hydrogen bond counts. The pyrazole ring’s tautomeric fluidity, combined with the amino alcohol’s propensity for intramolecular hydrogen bonding (IMHB), allows these molecules to "hide" polarity, behaving as hydrophilic in solvent but lipophilic in membranes. This "Chameleon Effect" is a critical design lever for optimizing permeability without sacrificing solubility.

Structural Fundamentals & Theoretical Counting

To control the physicochemical profile, one must first establish the baseline counts. The pyrazole amino alcohol scaffold consists of a 5-membered heterocyclic diazole linked to an aliphatic side chain containing both an amine and a hydroxyl group.

The Baseline Counts (Ro5 Definitions)

Standard cheminformatics tools (e.g., RDKit, ChemAxon) calculate Hydrogen Bond Donors (HBD) and Acceptors (HBA) based on static topology.

| Moiety | Structure | HBD Count | HBA Count | Notes |

| Pyrazole (Unsubst.) | 1 | 1 | Amphoteric; acts as both donor (NH) and acceptor (N:). | |

| Pyrazole ( | 0 | 1 | Alkylation removes the donor; retains one acceptor. | |

| Hydroxyl | 1 | 1 | Dual character. | |

| Primary Amine | 2 | 1 | At neutral pH, often protonated ( | |

| Secondary Amine | 1 | 1 | ||

| Tertiary Amine | 0 | 1 | Only an acceptor. |

Critical Insight: A simple summation (e.g., Pyrazole + Amino Alcohol = 4 HBD / 3 HBA) is rarely accurate in biological systems due to ionization and conformational collapse .

The Tautomer Trap: Pyrazole Dynamics

The pyrazole ring exists in annular tautomerism, rapidly exchanging the proton between

-

1H-Tautomer: Proton on

.[1] -

2H-Tautomer: Proton on

.

In kinase inhibitor design (e.g., Crizotinib analogs), the specific tautomer dictates binding affinity to the hinge region. If the protein requires a donor at position 1, but the molecule prefers the 2H-tautomer due to steric clashes or electronic effects, potency will plummet despite "correct" HBD counts.

Diagram 1: Pyrazole Tautomerism & Interaction Vectors

Caption: The dynamic equilibrium between 1H and 2H pyrazole tautomers determines the spatial arrangement of H-bond vectors. Mismatches between the preferred solution-state tautomer and the protein binding pocket result in energetic penalties.

Intramolecular Hydrogen Bonding (IMHB): The "Chameleon" Effect

The amino alcohol side chain is not a static linear chain. It is a flexible motif capable of forming 5-, 6-, or 7-membered rings via IMHB.

-

Mechanism: The amine (Acceptor) interacts with the Hydroxyl (Donor), or the protonated amine (Donor) interacts with the Hydroxyl oxygen (Acceptor).

-

The "Hidden" Count: When an IMHB forms, the donor and acceptor involved are shielded from the solvent.

-

Theoretical Count: 2 HBD, 2 HBA.

-

Effective Count: 1 HBD, 1 HBA (or fewer).

-

-

Permeability Impact: This shielding reduces the Desolvation Penalty . To cross a lipid membrane, a molecule must shed its water shell. If the H-bonds are satisfied internally (IMHB), the water shell is loosely held, and the molecule permeates more like a lipophilic entity.

Design Rule: Place the amine and alcohol 2-3 carbons apart to favor stable 5- or 6-membered rings. This creates a "Chameleon" that is polar in the cytosol (open conformation) but non-polar in the membrane (closed conformation).

Experimental Protocol: Measuring Effective Polarity (EPSA)

Calculated TPSA (Topological Polar Surface Area) ignores 3D conformation and IMHB. To validate the pyrazole amino alcohol design, you must measure the Experimental Polar Surface Area (EPSA) using Supercritical Fluid Chromatography (SFC).[2][3]

Protocol: EPSA Determination via SFC

Objective: Correlate retention time on a polar stationary phase with effective polarity.

Materials:

-

Instrument: SFC System (e.g., Waters ACQUITY UPC²).

-

Column: Chirex 3014 (or equivalent polar stationary phase).[2]

-

Mobile Phase:

(Supercritical) + Methanol (Modifier) + 20mM Ammonium Formate. -

Standards: A set of drugs with known permeability (e.g., Propranolol, Carbamazepine, Warfarin).

Step-by-Step Workflow:

-

Preparation: Dissolve test compounds and standards in Methanol (1 mg/mL).

-

Calibration: Run the standard set. Plot Retention Time (

) vs. Literature PSA. -

Acquisition: Inject pyrazole amino alcohols. Use an isocratic method (e.g., 15% MeOH) to ensure stable IMHB formation (low dielectric environment mimics the membrane).

-

Calculation: Interpolate the EPSA of test compounds from the calibration curve.

-

Analysis:

-

If

: Strong IMHB is present. High permeability predicted. -

If

: No IMHB. Poor permeability risk if TPSA > 100.

-

Diagram 2: The EPSA Workflow

Caption: The EPSA workflow utilizes Supercritical Fluid Chromatography to mimic the lipophilic membrane environment. Reduced retention time indicates "hidden" polarity via Intramolecular Hydrogen Bonding (IMHB).

Computational Validation (In Silico)

Before synthesis, validate the propensity for IMHB using Quantum Mechanics (QM).

-

Conformational Search: Generate conformers in vacuum and water (implicit solvent).

-

DFT Optimization: Optimize geometries using B3LYP/6-31G*.

-

Energy Comparison: Calculate

.-

If

, the IMHB is accessible at physiological temperature.

-

-

L-shape vs. V-shape: Pyrazoles often adopt specific geometries. Ensure the IMHB does not lock the molecule in a conformation that clashes with the target protein.

References

-

Goetz, G. H., et al. (2014).[3] "EPSA: A Novel Supercritical Fluid Chromatography Technique Enabling the Design of Permeable Cyclic Peptides." ACS Medicinal Chemistry Letters.

-

Matsson, P., & Kihlberg, J. (2017). "How to Design Drugs that Cross Membranes: Intramolecular Hydrogen Bonds in Beyond-Rule-of-5 Chemical Space." Journal of Medicinal Chemistry.

-

Alkorta, I., & Elguero, J. (2020). "Tautomerism of Pyrazoles: A Review." Molecules.

-

Shalaeva, M., et al. (2013). "Polarity and Intramolecular Hydrogen Bonding in Drug Design." Future Medicinal Chemistry.

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[4] Advanced Drug Delivery Reviews.

Sources

Methodological & Application

synthesis of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol from 4-nitropyrazole

Executive Summary

This application note details the optimized synthesis of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol , a critical scaffold in the development of kinase inhibitors (e.g., CDK2, JAK inhibitors). While conceptually simple, the direct alkylation of 4-nitropyrazole with an unprotected halo-alcohol often suffers from O-alkylation side reactions or difficult workups.

This protocol introduces a regioselective, cesium-promoted N-alkylation followed by a mild catalytic hydrogenation . This route prioritizes operational simplicity and scalability, avoiding the need for protecting groups on the alcohol linker.

Core Reaction Scheme

The synthesis proceeds in two steps:

-

N-Alkylation: 4-Nitropyrazole

3-(4-nitro-1H-pyrazol-1-yl)propan-1-ol. -

Nitro Reduction: 3-(4-nitro-1H-pyrazol-1-yl)propan-1-ol

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol.

Strategic Analysis & Retrosynthesis

The target molecule contains a polar amino-pyrazole core linked to a primary alcohol.

-

Chemo-selectivity Challenge: 4-Nitropyrazole is an acidic heterocycle (

). The key challenge in Step 1 is ensuring -

Solution: We utilize Cesium Carbonate (

) in DMF. The "Cesium Effect" enhances the nucleophilicity of the pyrazolate anion while the steric bulk and solubility profile of cesium favor the -

Safety Note: 4-Nitropyrazole is an energetic precursor. While stable, it should be handled with care.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core and the alkyl linker.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-ol

Principle:

The pyrazole NH is deprotonated by

Reagents:

-

4-Nitropyrazole (1.0 eq)

-

3-Bromo-1-propanol (1.2 eq)

-

Cesium Carbonate (

) (1.5 eq) -

N,N-Dimethylformamide (DMF) [Anhydrous] (10 mL/g of substrate)

Protocol:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitropyrazole (10.0 g, 88.4 mmol) in anhydrous DMF (100 mL).

-

Deprotonation: Add

(43.2 g, 132.6 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow/orange as the anion forms. -

Alkylation: Add 3-bromo-1-propanol (9.6 mL, 106.1 mmol) dropwise via syringe over 10 minutes.

-

Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (

) should disappear, and a new polar spot (

-

-

Workup:

-

Cool the reaction to RT.

-

Filter off the inorganic salts (

, excess carbonate) through a sintered glass funnel. Rinse the cake with EtOAc. -

Concentrate the filtrate under reduced pressure to remove the majority of DMF (use a high-vacuum pump if possible).

-

Dilute the residue with EtOAc (200 mL) and wash with 5% LiCl solution (3 x 50 mL) . Critical Step: LiCl is highly effective at removing residual DMF from the organic layer.

-

Wash with brine, dry over

, filter, and concentrate.

-

-

Purification: The crude oil usually solidifies upon standing. If necessary, purify via flash column chromatography (Gradient: 0

5% MeOH in DCM).

Expected Yield: 85–92%

Data: Yellowish solid. MS (ESI)

Step 2: Synthesis of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol

Principle: Catalytic hydrogenation is the cleanest method for reducing the nitro group. It avoids the generation of iron or tin waste associated with Bechamp or SnCl2 reductions.

Reagents:

-

3-(4-nitro-1H-pyrazol-1-yl)propan-1-ol (from Step 1)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% water wet)

-

Methanol (MeOH) (Solvent)

-

Hydrogen Gas (

) (Balloon pressure)

Protocol:

-

Setup: In a hydrogenation flask (or heavy-walled flask), dissolve the nitro-intermediate (5.0 g, 29.2 mmol) in MeOH (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt% relative to substrate). Safety: Pd/C is pyrophoric. Add it under a blanket of nitrogen or to the wet solvent to prevent ignition.

-

Hydrogenation:

-

Purge the flask with Nitrogen (

) x 3 cycles. -

Purge the flask with Hydrogen (

) x 3 cycles. -

Stir vigorously under a balloon of

(1 atm) at RT for 3–6 hours. -

IPC: LC-MS will show the disappearance of the nitro peak (172) and appearance of the amine peak (142). The solution will turn from yellow to colorless.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Do not let the filter cake dry out completely to avoid fire hazards.

-

Rinse the Celite pad with MeOH.

-

Concentrate the filtrate under reduced pressure.

-

-

Isolation: The product is obtained as a viscous oil or low-melting solid. It is typically pure enough for the next step. If storage is required, store under Argon at -20°C as aminopyrazoles can oxidize over time.

Expected Yield: 95–98%

Data: Colorless oil/solid. MS (ESI)

Analytical Summary & Quality Control

| Parameter | Specification | Method |

| Appearance | Off-white solid or viscous oil | Visual |

| Purity | >95% | HPLC (254 nm) |

| Identity | Matches Reference | 1H NMR (DMSO-d6) |

| Mass | 142.2 ± 0.1 Da | LC-MS (ESI+) |

Key 1H NMR Signals (DMSO-d6):

- 7.10 (s, 1H, Pyrazole-CH), 6.90 (s, 1H, Pyrazole-CH)

-

3.98 (t, 2H,

-

3.85 (br s, 2H,

-

3.35 (t, 2H,

-

1.85 (m, 2H,

Troubleshooting & "Pro-Tips"

Issue: Low Yield in Alkylation (Step 1)

-

Cause: O-alkylation of the alcohol or competitive elimination of HBr from 3-bromo-1-propanol.

-

Solution: Use a THP-protected alcohol (2-(3-bromopropoxy)tetrahydro-2H-pyran).

-

Protocol Adjustment: Perform alkylation as described.[1] Deprotect the THP group after the nitro reduction (or before) using mild acid (pTSA in MeOH). This guarantees N-alkylation exclusivity.

-

Issue: Incomplete Reduction (Step 2)

-

Cause: Catalyst poisoning (often by residual sulfur or halides from Step 1).

-

Solution: Ensure the intermediate is thoroughly washed with LiCl and brine. If the reaction stalls, filter the mixture and add fresh catalyst. Increasing pressure to 50 psi (Parr shaker) can also drive the reaction to completion.

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

References

-

Alkylation of Pyrazoles

- L. K. Rasmussen, "N-Alkylation of 4-Nitropyrazole," Journal of Organic Chemistry, vol. 71, no. 5, 2006.

-

Application Note: The use of Cesium Carbonate is supported by: F. Crestey et al., "A new and efficient synthesis of 1-alkyl-4-nitro-1H-pyrazoles," Tetrahedron, vol. 62, 2006.[2]

-

Nitro Reduction

- P. N. Rylander, Hydrogenation Methods, Academic Press, 1985. (Standard text for Pd/C reductions).

-

MDPI Molecules, "Synthesis of Amino-Pyrazoles," .

-

Compound Data

- PubChem CID 13185127 (Analogous structures).

-

National Institutes of Health (NIH), "1H-pyrazol-4-amine derivatives," .

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Application Note: Mitsunobu Reaction Conditions for Pyrazole Propanol Derivatives

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of pyrazole propanol derivatives . It addresses the specific challenges posed by the basicity of the pyrazole ring and the steric environment of the propanol chain.

Executive Summary & Strategic Rationale

The functionalization of pyrazole propanol derivatives (e.g., 3-(1H-pyrazol-1-yl)propan-1-ol) is a critical workflow in the synthesis of kinase inhibitors and GPCR ligands. While the Mitsunobu reaction is the gold standard for converting these primary/secondary alcohols into ethers, esters, and amines with stereochemical inversion, the presence of the pyrazole moiety introduces two specific failure modes:

-

Basicity Interference: The pyridine-like nitrogen (N2) of the pyrazole can act as a Lewis base, coordinating with the phosphonium intermediate or the azodicarboxylate, effectively poisoning the catalytic cycle.

-

pKa Mismatch: If the pyrazole ring contains a free N-H (unsubstituted), it may compete as a nucleophile (pKa ~14), leading to polymerization or N-alkylation side products rather than the desired functionalization of the alcohol.

This guide provides a Standard Protocol (for robust substrates) and an Enhanced Protocol (using ADDP/PBu₃) for challenging substrates where standard conditions fail.

Mechanistic Decision Matrix

Before selecting a protocol, evaluate the substrate properties against the reaction requirements.

Reagent Selection Guide

| Parameter | Standard Conditions | Enhanced Conditions | Why? (Causality) |

| Reagents | PPh₃ / DEAD (or DIAD) | PBu₃ / ADDP (or TMAD) | PBu₃ is more nucleophilic; ADDP forms a more stable betaine. |

| Nucleophile pKa | Must be < 11 | Can be up to 13-14 | Standard betaines cannot deprotonate weak acids (high pKa). |

| Substrate Basicity | Tolerates neutral/weak bases | Tolerates basic heterocycles | Basic pyrazoles can quench the DEAD-PPh₃ adduct; ADDP is more resilient. |

| Steric Hindrance | Primary/Secondary Alcohols | Sec/Tert Alcohols | PBu₃ is smaller and more reactive than PPh₃. |

| Byproduct Removal | Difficult (TPPO is distinct) | Easier (ADDP hydrazine precipitates) | Critical for scale-up; ADDP byproducts often filter out. |

Critical Insight: For pyrazole propanol derivatives, ADDP/PBu₃ is recommended if the pyrazole is electron-rich or if the nucleophile is weak (e.g., aliphatic amides, phenols with EDGs).

Scientific Logic & Pathway Visualization

The following diagram illustrates the competing pathways. The success of the reaction depends on the Betaine Intermediate rapidly activating the alcohol (Path A) rather than being sequestered by the pyrazole nitrogen (Path B).

Figure 1: Mechanistic pathway showing the critical competition between alcohol activation and nitrogen coordination.[1]

Detailed Experimental Protocols

Protocol A: Standard Conditions (DEAD/PPh₃)

Best for: Primary pyrazole propanols reacting with acidic nucleophiles (pKa < 10, e.g., Benzoic acid, Phenols with EWGs).

Materials:

-

Substrate: Pyrazole Propanol (1.0 equiv)

-

Nucleophile: Phenol/Imide (1.1 - 1.2 equiv)

-

Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[2]

-

Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or DIAD (1.5 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

-

Dissolution: Add PPh₃ (1.5 eq), the Pyrazole Propanol (1.0 eq), and the Nucleophile (1.2 eq) to the flask. Dissolve in anhydrous THF.

-

Note: Ensure the solution is homogeneous. If the pyrazole is insoluble, add a minimal amount of dry DCM.

-

-

Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes.

-

Addition: Add DEAD/DIAD (1.5 eq) dropwise via syringe over 15-20 minutes.

-

Visual Check: The solution will turn yellow/orange. The color should fade as the reagent is consumed. If the color persists immediately, the reaction may be stalling.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (25 °C). Stir for 4–12 hours.

-

Monitoring: Check TLC or LCMS. Look for the disappearance of the alcohol and the appearance of TPPO (Triphenylphosphine oxide).

-

Workup: Quench with water (1 mL). Concentrate the solvent. Triturate the residue with Et₂O/Hexane (1:1) to precipitate TPPO. Filter off the white solid. Purify the filtrate via flash chromatography.

Protocol B: Enhanced Conditions (ADDP/PBu₃)

Best for: Secondary alcohols, basic pyrazoles, or weak nucleophiles (pKa 11–13).

Materials:

-

Reagent: ADDP (1,1'-(azodicarbonyl)dipiperidine) (1.5 equiv)

-

Phosphine: PBu₃ (Tributylphosphine) (1.5 equiv) - Handle in fume hood (stench).

-

Solvent: Anhydrous Toluene or THF.

Step-by-Step Procedure:

-

Betaine Formation (Critical): In a dried flask under Argon, dissolve ADDP (1.5 eq) and PBu₃ (1.5 eq) in Toluene at 0 °C. Stir for 10 minutes until an orange/red precipitate or thick slurry (the betaine) forms.

-

Why? Pre-forming the betaine prevents the basic pyrazole from interacting with the free reagents individually.

-

-

Addition: Add the Nucleophile (1.2 eq) to the slurry. Stir for 5 minutes.

-

Substrate Addition: Add the Pyrazole Propanol (1.0 eq) dropwise (dissolved in minimal Toluene/THF).

-

Reaction: Allow to warm to RT. If the substrate is secondary or hindered, heat to 60 °C for 12 hours.

-

Workup: Cool to RT. The hydrazine byproduct of ADDP is often insoluble in cold ether/toluene. Dilute with Hexane/Ether and filter off the solids.

-

Purification: Concentrate filtrate. PBu₃ oxide is water-soluble? No, but it is easier to separate than TPPO. Use reverse-phase prep-HPLC if available, or normal phase with a gradient.

Troubleshooting & Validation

| Observation | Diagnosis | Corrective Action |

| No Conversion (SM remains) | Betaine not forming or Nucleophile pKa too high. | Switch to Protocol B (ADDP/PBu₃). Ensure anhydrous conditions. |

| N-Alkylation of Pyrazole | Pyrazole NH is competing with the OH. | Protect the Pyrazole NH (e.g., THP, Boc) before the reaction. |

| "Black Tar" / Complex Mix | Decomposition of azodicarboxylate.[3][4] | Add DEAD slower at -10 °C. Ensure reaction is under inert atmosphere. |

| Product Co-elutes with TPPO | Common purification issue. | Use Polymer-Supported PPh₃ (PS-PPh₃) or switch to Protocol B. |

Validation Check:

-

1H NMR: Check for the "shift" of the protons adjacent to the oxygen. For a propanol (-CH₂-OH), the signal usually shifts from ~3.6 ppm to ~4.0+ ppm upon etherification.

-

Stereochemistry: If the alcohol was chiral (secondary), confirm inversion using chiral HPLC or Mosher ester analysis.

References

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

-

Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530. Link

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

-

Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reagents."[5][6] Chemistry – A European Journal, 10(13), 3130-3138. Link

Sources

Application Note: Regioselective N1-Alkylation of 4-Aminopyrazole

This Application Note is structured to guide researchers through the high-precision regioselective N1-alkylation of 4-aminopyrazole using 3-bromo-1-propanol .

Executive Summary

The selective alkylation of 4-aminopyrazole presents a classic chemoselectivity challenge due to the presence of three nucleophilic sites: the two ring nitrogens (

This protocol details the Direct Anionic Alkylation Strategy to selectively target the N1 position using 3-bromo-1-propanol . By leveraging the

Scientific Foundation & Mechanistic Strategy

The Nucleophilicity Hierarchy

To achieve selectivity, one must understand the electronic landscape of the substrate.

-

Ring Nitrogen (

): In its neutral form, the pyrazole ring is a weak nucleophile. However, upon deprotonation, the pyrazolate anion is a "hard" and potent nucleophile. -

Exocyclic Amine (

): This group functions similarly to an aniline ( -

Reagent (3-bromo-1-propanol): Contains an electrophilic alkyl bromide and a nucleophilic hydroxyl group.

The Strategy: We utilize a base (

Reaction Pathway Diagram

The following decision tree illustrates the critical pathways and the logic behind the chosen conditions.

Figure 1: Mechanistic pathway for the selective alkylation of 4-aminopyrazole. The formation of the pyrazolate anion is the critical control point for selectivity.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 4-Aminopyrazole | 83.09 | 1.0 | Substrate |

| 3-Bromo-1-propanol | 138.99 | 1.1 | Electrophile |

| Cesium Carbonate ( | 325.82 | 2.0 | Base |

| Acetonitrile (MeCN) | - | - | Solvent (0.2 M) |

| Sodium Iodide (NaI) | 149.89 | 0.1 | Catalyst (Finkelstein) |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge 4-aminopyrazole (1.0 g, 12.0 mmol) and Acetonitrile (60 mL).

-

Add Cesium Carbonate (7.8 g, 24.0 mmol) in one portion.

-

Optional Optimization: Add Sodium Iodide (180 mg, 1.2 mmol) to catalyze the reaction via in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).

-

Stir the suspension at room temperature for 15 minutes to ensure partial deprotonation.

Step 2: Reagent Addition

-

Add 3-bromo-1-propanol (1.84 g, 1.15 mL, 13.2 mmol) dropwise over 5 minutes.

-

Note: Slow addition is not strictly critical here but helps prevent localized high concentrations that might favor bis-alkylation.

-

Step 3: Reaction & Monitoring

-

Heat the mixture to 60°C (oil bath temperature).

-

Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

-

Target: Disappearance of 4-aminopyrazole (

). -

Product: New spot at

. -

Typical Time: 4–6 hours.

-

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic solids (

, -

Concentrate the filtrate under reduced pressure to obtain the crude oil.

Step 5: Purification

-

Flash Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent Gradient: 0%

10% Methanol in Dichloromethane (DCM) containing 1%

-

-

Yield: Expect 65–75% isolated yield of 1-(3-hydroxypropyl)-1H-pyrazol-4-amine .

Critical Quality Attributes (CQAs) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Poor nucleophilicity of neutral pyrazole. | Ensure temperature is |

| N-Exo Alkylation (Impurity) | Base was too weak or absent; reaction driven by neutral amine attack. | Ensure |

| O-Alkylation (Ether) | Alkoxide formation competed with pyrazolate. | Use |

| Bis-Alkylation | Excess alkyl halide used. | Strictly control stoichiometry (1.05 - 1.1 eq). |

High-Fidelity Alternative: The Nitro-Reduction Route

If the direct alkylation yields inseparable mixtures (e.g., >10% exocyclic alkylation), the "Gold Standard" industrial approach involves alkylating 4-nitropyrazole first, followed by reduction. This route guarantees regioselectivity because the nitro group is non-nucleophilic.

-

Alkylation: 4-Nitropyrazole + 3-bromo-1-propanol +

-

Reduction:

(1 atm),

This route is recommended for GMP campaigns where impurity profiles must be strictly controlled.

References

-

Acidity of Pyrazoles: Elguero, J. et al. "Pyrazoles."[1][3][4][5][6][7][8][9][10] Comprehensive Heterocyclic Chemistry II, 1996 , Vol 3, 1-75. (Establishes

of pyrazole NH -

Alkylation Methodology: Fichez, J. et al.[11] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2018 . Link

-